3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride
Overview
Description
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications . This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to a benzene ring, along with a hydrochloride salt form.
Scientific Research Applications
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride typically involves multiple steps, starting with the chlorination of a hydroxybenzenecarboximidamide precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride can be compared with other similar compounds such as:
3-Hydroxybenzenecarboximidamide: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
5-Chloro-2-hydroxybenzenecarboximidamide: Similar structure but with different positioning of functional groups, leading to variations in properties and applications.
This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-5-hydroxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQHXUGKGNLVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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